molecular formula C5H4BCl2NO2 B6324604 2,4-Dichloropyridine-3-boronic acid CAS No. 2096335-34-9

2,4-Dichloropyridine-3-boronic acid

Cat. No.: B6324604
CAS No.: 2096335-34-9
M. Wt: 191.81 g/mol
InChI Key: XZWMKHXYQHJRBL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a ubiquitous and privileged scaffold in the field of chemistry. researchgate.netnih.gov Its presence is prominent in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.govnih.govrsc.org In medicinal chemistry, the pyridine moiety is a cornerstone, found in the core structure of more than 7,000 drug molecules of medicinal importance. rsc.org Its incorporation into molecular design is often driven by its ability to improve water solubility and act as a hydrogen bond acceptor, properties that are highly desirable in pharmaceutically active compounds. nih.gov

The electronic nature of the pyridine ring, characterized by an electron-deficient system due to the electronegative nitrogen atom, influences its reactivity. nih.gov This feature makes it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more demanding conditions. nih.gov This predictable reactivity allows chemists to selectively functionalize the ring, making pyridine and its derivatives exceptionally versatile precursors for creating target pharmaceuticals and agrochemicals. researchgate.netrsc.org The development of numerous synthetic methods, such as the Hantzsch pyridine synthesis, has further solidified the role of this scaffold in organic chemistry. nih.gov

Role of Boronic Acids as Essential Building Blocks in Organic Transformations

Boronic acids, organic compounds bearing a C-B bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in organic synthesis. boronmolecular.comnih.gov First synthesized in 1860, their application has grown exponentially, largely due to their stability, generally low toxicity, and ease of handling. nih.gov Boronic acids are considered 'green' compounds because they degrade to boric acid, which is readily eliminated. nih.gov

The paramount application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgwikipedia.org This reaction forms a carbon-carbon bond by coupling a boronic acid with an organohalide, a process that has revolutionized the synthesis of complex molecules like biaryls, which are common motifs in pharmaceuticals and fine chemicals. boronmolecular.comresearchgate.net The Suzuki reaction is valued for its mild conditions and compatibility with a wide range of functional groups. chemrxiv.org Beyond Suzuki coupling, boronic acids participate in other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds. chemrxiv.orgwikipedia.org Their nature as Lewis acids also allows them to form reversible covalent complexes with diols, amino acids, and other nucleophilic molecules, a property exploited in sensor development and molecular recognition. boronmolecular.comwikipedia.org

Overview of Dichloropyridine-Boronic Acids as Key Intermediates in Advanced Synthesis

Dichloropyridine-boronic acids, such as 2,4-Dichloropyridine-3-boronic acid, represent a specialized class of intermediates that combine the advantageous features of both the pyridine scaffold and the boronic acid group, further enhanced by the presence of two chlorine substituents. These chlorine atoms serve as reactive handles for sequential and site-selective cross-coupling reactions, providing a strategic advantage in the synthesis of highly complex and substituted pyridine derivatives. acs.orgrsc.org

The differential reactivity of the chlorine atoms, often influenced by their position relative to the nitrogen atom and other substituents, allows for controlled, stepwise elaboration of the pyridine core. rsc.org For instance, in Suzuki-Miyaura reactions involving polychlorinated aromatics, the choice of catalyst, ligand, and reaction conditions can direct the coupling to a specific position. acs.orgrsc.org This selectivity is crucial for building intricate molecular frameworks where precise placement of different substituents is required.

This compound is thus a powerful trifunctional reagent. The boronic acid at the 3-position can be used in a primary coupling reaction, leaving the two chlorine atoms at the 2- and 4-positions available for subsequent, distinct chemical transformations. This capability makes it a key intermediate for accessing novel chemical space in drug discovery and materials science, enabling the efficient construction of molecules that would be challenging to synthesize through other routes. chemimpex.com The strategic use of such intermediates facilitates the rapid generation of libraries of complex compounds for screening and development. chemrxiv.org

Data Tables

Table 1: Physicochemical Properties of 2,4-Dichloropyridine (B17371) and a Related Boronic Acid

This table provides key properties for 2,4-Dichloropyridine, the parent heterocycle of the title compound, and a structurally similar dichloropyridine boronic acid.

Property2,4-Dichloropyridine2,3-Dichloropyridine-4-boronic acid
Molecular Formula C₅H₃Cl₂NC₅H₄BCl₂NO₂
Molecular Weight 147.99 g/mol nih.gov191.81 g/mol sigmaaldrich.com
CAS Number 26452-80-2 bldpharm.com951677-39-7 chemimpex.com
Appearance Not specifiedWhite to almost white crystalline powder chemimpex.com
Melting Point Not specified141 °C chemimpex.com
MDL Number MFCD00955618 bldpharm.comMFCD04038756 chemimpex.comsigmaaldrich.com

Table 2: Common Reagents in Suzuki-Miyaura Coupling Reactions

This table outlines the typical components involved in Suzuki-Miyaura cross-coupling, a primary application for compounds like this compound.

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). wikipedia.orgresearchgate.net
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHActivates the boronic acid to form a boronate complex for transmetalation. wikipedia.org
Solvent Toluene, Dioxane, THF, Water, Ethanol (B145695)Provides the medium for the reaction; can influence selectivity and efficiency. wikipedia.orgacs.org
Organohalide Aryl/Heteroaryl Chlorides, Bromides, Iodides, TriflatesOne of the coupling partners providing a carbon framework. chemrxiv.orgwikipedia.org
Organoboron Reagent Aryl/Heteroaryl Boronic Acids, Boronic Esters (Pinacol, MIDA)The second coupling partner, providing the other carbon framework. chemrxiv.orgacs.org

Properties

IUPAC Name

(2,4-dichloropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMKHXYQHJRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of 2,4 Dichloropyridine 3 Boronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions Leveraging the Boronic Acid Moiety

The boronic acid functional group is primarily exploited through the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon (C-C) bonds. youtube.com This reaction's tolerance of diverse functional groups, mild conditions, and the commercial availability of reagents make it an indispensable tool in synthetic chemistry. acs.org

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. youtube.com In the context of the 2,4-dichloropyridine (B17371) system, this typically involves the reaction of a 2,4-dihalopyridine with an aryl or vinyl boronic acid (or ester) to form a new C-C bond. rsc.orgresearchgate.net This transformation is fundamental to creating substituted pyridine (B92270) rings, which are prevalent motifs in a vast array of biologically active compounds and functional materials. rsc.orgnih.gov

The ability to perform selective cross-coupling reactions on the 2,4-dichloropyridine core provides a robust platform for constructing intricate molecular structures. By carefully controlling the reaction conditions, one can functionalize a single position on the pyridine ring while leaving the other halogen intact for subsequent transformations. nih.gov This stepwise approach is a key strategy for building complex molecules.

For instance, a C4-selective coupling on a 2,4-dichloropyridine substrate yields a 2-chloro-4-arylpyridine. The remaining chloride at the C2 position serves as a reactive handle for further diversification, such as a second arylation or a nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org This methodology has been successfully applied to the synthesis of novel pyridine-based dyes for live-cell imaging, where a C4-selective Suzuki-Miyaura coupling was followed by a subsequent C2-arylation to produce C-2, C-4 diarylated pyridines with significant photophysical properties. acs.org The development of such selective methods opens up previously underexplored chemical space, as evidenced by the fact that a significant majority (71%) of the compounds synthesized through one C4-selective methodology had not been previously reported. nih.gov

Biaryl and heterobiaryl units are privileged structures in medicinal chemistry and materials science. rsc.orgnih.govrsc.org The Suzuki-Miyaura coupling is one of the most efficient methods for their synthesis. researchgate.netorganic-chemistry.orgmdpi.com Utilizing the 2,4-dichloropyridine scaffold, chemists can readily synthesize a variety of substituted biaryl and heterobiaryl compounds.

The reaction of 2,4-dichloropyridine with various aryl boronic acids, under palladium catalysis, directly yields chlorosubstituted arylpyridines. nih.gov These products are themselves valuable heterobiaryl systems and can act as precursors for even more complex structures. dergipark.org.tr The reaction is compatible with a wide range of functional groups on the boronic acid partner, including aldehydes, nitriles, and alkenes, allowing for the creation of a diverse library of heterobiaryl compounds. nih.gov

A significant challenge and area of research in the cross-coupling of dihalogenated heteroarenes is controlling the site of the reaction, or regioselectivity. For N-heteroarenes like 2,4-dihalopyridines, conventional wisdom and experimental evidence show that palladium-catalyzed cross-coupling reactions preferentially occur at the C2 position, which is adjacent to the ring nitrogen. rsc.orgresearchgate.netacs.org This selectivity is attributed to the higher electrophilicity and weaker nature of the C2-halogen bond compared to the C4-halogen bond. researchgate.netacs.org Overcoming this intrinsic reactivity to achieve selective coupling at the C4 position is crucial for accessing alternative isomers and expanding the synthetic utility of these building blocks.

Recent advancements have led to the development of highly C4-selective Suzuki-Miyaura coupling methods for 2,4-dichloropyridines. nih.govacs.org These methodologies provide access to the less-favored 4-substituted pyridine isomers. One successful approach employs a palladium catalyst with a sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), which furnishes the C4-coupled products in moderate to good yields. nih.gov

Even more remarkable C4-selectivity can be achieved under ligand-free "Jeffery-type" conditions. The use of a simple palladium source like PdCl₂ with a base and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (NBu₄Br) can invert the typical selectivity, affording the C4-coupled product with greater than 99:1 selectivity. nih.gov It is proposed that palladium nanoparticles may be the active catalytic species under these ligand-free conditions. nih.gov

Table 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine with Various Boronic Acids. nih.gov
Boronic Acid PartnerCatalyst SystemYield of C4-ProductSelectivity (C4:C2)
4-Methoxyphenylboronic acid(η³-1-tBu-indenyl)Pd(IPr)(Cl) / KF75%14:1
4-Formylphenylboronic acid(η³-1-tBu-indenyl)Pd(IPr)(Cl) / KF66%10:1
4-Cyanophenylboronic acid(η³-1-tBu-indenyl)Pd(IPr)(Cl) / KF54%11:1
4-Vinylphenylboronic acid(η³-1-tBu-indenyl)Pd(IPr)(Cl) / KF64%10:1
4-Chlorophenylboronic acid(η³-1-tBu-indenyl)Pd(IPr)(Cl) / KF72%10:1
4-Methoxyphenylboronic acidPdCl₂ / Na₂CO₃ / NBu₄Br91% (GC Yield)>99:1

The choice of ligand coordinated to the palladium center is a critical factor that can override the intrinsic reactivity of the substrate and control the regioselectivity of the coupling. nih.govnih.gov This principle of ligand-controlled selectivity is a powerful tool for synthetic chemists.

Table 2: Influence of Ligand and Catalyst System on the Regioselectivity of Suzuki-Miyaura Coupling of 2,4-Dichloropyridine. nih.gov
Catalyst System (Palladium Source + Ligand)BaseSolventSelectivity (C4:C2)
(η³-1-tBu-indenyl)Pd(SIPr)(Cl)KFTHF10:1
(η³-1-tBu-indenyl)Pd(IPr)(Cl)KFTHF14:1
PdCl₂ (Ligand-Free)K₂CO₃THF1:1.6
PdCl₂ (Ligand-Free) + NBu₄BrNa₂CO₃THF>99:1

Suzuki-Miyaura Cross-Coupling Reactions

Site-Selectivity in Suzuki-Miyaura Couplings of Dihalogenated Pyridines
Ligand-Free Conditions for Enhanced Selectivity

The pursuit of more sustainable and cost-effective chemical transformations has spurred research into ligand-free coupling reactions. In the context of Suzuki-Miyaura coupling with 2,4-dichloropyridines, the use of ligand-free conditions, often referred to as Jeffery-type conditions, has been shown to dramatically enhance C4-selectivity. nih.gov These conditions typically involve a palladium salt like PdCl₂ or Pd(OAc)₂, a base such as sodium carbonate, and a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (NBu₄Br). nih.gov

Under these ligand-free systems, the reaction of 2,4-dichloropyridine with various boronic acids proceeds with remarkable preference for the C4 position, often yielding C4:C2 product ratios exceeding 99:1. nih.gov It is theorized that palladium nanoparticles are the active catalytic species under these conditions. nih.gov The presence of both a coordinating anion from the salt and a non-coordinating cation is crucial for stabilizing these nanoparticles, as omitting the quaternary ammonium salt leads to diminished selectivity and yield. nih.gov

This high selectivity under ligand-free conditions provides a significant advantage by simplifying product purification, as C2-coupled and diarylated products are often observed in only trace amounts or not at all. nih.gov Furthermore, these mild and environmentally conscious conditions, sometimes utilizing aqueous media, align with the principles of green chemistry. researchgate.netrsc.org

Table 1: Effect of Ligand-Free Conditions on C4-Selectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

CatalystBaseAdditiveC4:C2 SelectivityReference
PdCl₂Na₂CO₃NBu₄Br>99:1 nih.gov
Pd(OAc)₂Na₂CO₃NBu₄Br>99:1 nih.gov
Pd₂dba₃Na₂CO₃NBu₄Br>99:1 nih.gov
PdCl₂Na₂CO₃NBu₄Cl>99:1 nih.gov
PdCl₂Na₂CO₃NoneReduced nih.gov
Influence of Remote Substituents on Reaction Regioselectivity

The regiochemical outcome of cross-coupling reactions involving 2,4-dichloropyridines can be significantly influenced by the electronic and steric nature of substituents at other positions on the pyridine ring. Research has demonstrated that the C4-selectivity can be modulated by substituents at the 3-, 5-, and 6-positions. nih.gov

For instance, while a variety of functional groups such as aldehydes, nitriles, and even unprotected amines are well-tolerated, the position of an amino group can have a pronounced effect on selectivity. An amino substituent at the 5-position maintains high C4-selectivity. nih.gov However, when the amino group is located at the 3- or 6-position, the C4-selectivity is eroded, indicating a complex interplay of electronic and potential directing effects. nih.gov

This highlights the nuanced control that remote substituents can exert on the regioselectivity of palladium-catalyzed cross-coupling reactions, offering a strategic handle for chemists to fine-tune the reaction outcome.

Table 2: Influence of Amino Substituent Position on C4-Selectivity

Substituent PositionC4-SelectivityReference
5-aminoHigh nih.gov
3-aminoEroded nih.gov
6-aminoEroded nih.gov
Scope with Diverse Coupling Partners (e.g., Aryl/Heteroaryl Halides, Boronic Esters, Organozinc, Organomagnesium Reagents)

2,4-Dichloropyridine-3-boronic acid and its derivatives are versatile coupling partners in a range of cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of organic molecules.

Aryl/Heteroaryl Halides: The Suzuki-Miyaura coupling is extensively used to react 2,4-dichloropyridines with various aryl and heteroaryl boronic acids. nih.govresearchgate.net These reactions can tolerate a diverse range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing groups. nih.gov

Boronic Esters: Boronic esters, such as pinacol (B44631) esters, are also effective coupling partners. acs.orgnih.gov They offer advantages in terms of stability and are readily employed in Suzuki-Miyaura reactions. acs.org However, in some systems, boronic esters have been considered less reactive partners for certain types of cross-coupling reactions. rsc.org

Organozinc Reagents (Negishi Coupling): The Negishi coupling provides a powerful method for the formation of C-C bonds. Pyridyl zinc halides can be effectively coupled with halogen-substituted heterocycles. orgsyn.orgorgsyn.org This reaction is known for its high yields, mild conditions, and tolerance of various functional groups. orgsyn.orgorgsyn.org

Organomagnesium Reagents (Kumada Coupling): The Kumada coupling, utilizing organomagnesium (Grignard) reagents, is another important transformation. A palladium/IPr catalytic system has been shown to be effective for the C4-selective Kumada cross-coupling of substituted 2,4-dichloropyridines, allowing for the installation of aryl and alkyl groups. nih.gov

Other Transition Metal-Catalyzed Coupling Transformations (e.g., Kumada, Negishi)

Beyond the widely used Suzuki-Miyaura reaction, 2,4-dichloropyridine derivatives are valuable substrates in other transition metal-catalyzed coupling reactions, namely the Kumada and Negishi couplings. These methods expand the synthetic utility of dichloropyridines by allowing for the introduction of a broader range of organic fragments.

A notable example is the use of a palladium catalyst with an N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), which has proven effective for the C4-selective Kumada and Negishi cross-couplings of various substituted 2,4-dichloropyridines. nih.gov This methodology facilitates the introduction of both aryl and alkyl groups at the C4 position while preserving the C2-chloro substituent for potential subsequent transformations. nih.gov

The Negishi coupling, in particular, is recognized as a powerful tool for preparing bipyridines and other pyridine-containing structures due to its high yields and mild reaction conditions. orgsyn.orgorgsyn.org It demonstrates good tolerance for a variety of functional groups, making it a versatile method in organic synthesis. orgsyn.orgorgsyn.org

C-Heteroatom Bond Formation Processes

While C-C bond formation is a primary application, boronic acids are also instrumental in forming carbon-heteroatom (C-X) bonds. The Chan-Lam coupling reaction, which is copper-promoted, is a key methodology for N-arylation and O-arylation using boronic acids. researchgate.net This reaction is valued for its mild conditions and has significantly advanced the field of C-N and C-O cross-coupling. researchgate.net Although direct examples specifically citing this compound in Chan-Lam couplings are not prevalent in the provided search results, the general reactivity of boronic acids in these transformations is well-established. researchgate.net

Furthermore, the chloride substituent at the C2 position of the pyridine ring, which is retained after a C4-selective cross-coupling, can be subsequently displaced through an SɴAr (Nucleophilic Aromatic Substitution) reaction. nih.gov This allows for the introduction of various heteroatoms at this position, further diversifying the molecular architecture.

As a Strategic Building Block for Complex Molecular Architectures

The unique structural features of this compound, possessing both a pyridine ring and a boronic acid functionality, make it a valuable building block for the synthesis of complex molecules. chemimpex.com The two chlorine atoms at positions 2 and 4, along with the boronic acid at position 3, offer multiple, distinct reaction sites that can be addressed selectively. This allows for the controlled and sequential introduction of different molecular fragments, facilitating the construction of intricate molecular architectures. nih.gov

The ability to perform selective cross-coupling reactions at the C4 position while retaining the C2-chloro substituent is a key strategic advantage. nih.gov This retained chloride can then serve as a handle for subsequent functionalization, such as another cross-coupling reaction or a nucleophilic aromatic substitution, enabling the synthesis of highly substituted pyridine derivatives. nih.gov

Facilitating the Synthesis of Pharmaceutical Intermediates

This compound and related dichloropyridine structures are important intermediates in the synthesis of pharmaceuticals. chemimpex.comgoogle.com The pyridine motif is a common core in many biologically active compounds, and the ability to selectively functionalize the pyridine ring at multiple positions is crucial for drug discovery and development. chemimpex.com

The selective introduction of aryl, heteroaryl, and alkyl groups via cross-coupling reactions allows for the rapid generation of libraries of compounds for biological screening. nih.gov For instance, the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents, is readily achieved through Suzuki-Miyaura coupling. researchgate.net The strategic use of this compound as a building block can streamline the synthesis of complex drug candidates and their intermediates. chemimpex.comnih.gov

Contribution to Agrochemical Synthesis

The pyridine ring is a core component in numerous herbicides, fungicides, and insecticides due to its biological activity and ability to interact with specific enzymes or receptors in target organisms. The presence of chlorine atoms on the pyridine ring of this compound can enhance the biological efficacy and modify the mode of action of potential agrochemical candidates.

The boronic acid and chloro-substituents serve as versatile chemical handles for synthetic chemists. The boronic acid group can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce diverse organic fragments. Simultaneously, the chlorine atoms can be replaced through nucleophilic aromatic substitution reactions. This dual reactivity allows for the construction of complex molecular architectures around the pyridine core, facilitating the development of new agrochemical agents with tailored properties.

Construction of Polyarylene Systems

Polyarylene systems are a class of polymers characterized by a backbone consisting of aromatic rings. These materials are noted for their high thermal stability and unique optoelectronic properties. The synthesis of these polymers often relies on cross-coupling reactions that form carbon-carbon bonds between aromatic units.

This compound is a trifunctional monomer well-suited for this purpose. Its boronic acid group can readily participate in Suzuki-Miyaura cross-coupling with aryl halides. Furthermore, the two chlorine atoms on the pyridine ring can serve as additional coupling sites. This allows for the creation of branched or cross-linked polyarylene structures, which can lead to materials with enhanced mechanical strength and specific electronic functionalities. The incorporation of the dichloropyridine unit into the polymer backbone can influence properties such as solubility, thermal resistance, and charge transport.

Development of Advanced Materials, Including Polymers and Composites

The utility of this compound extends to the broader field of advanced materials. Its incorporation into polymer chains or composite materials can impart desirable characteristics. scribd.com

Key Contributions to Materials Science:

Thermal Stability: The aromatic nature of the pyridine ring contributes to high thermal degradation temperatures in resulting polymers.

Flame Retardancy: The presence of chlorine atoms can enhance the flame-retardant properties of materials.

Chemical Resistance: The stable aromatic structure provides resistance against various chemical environments.

Functionalization: The boronic acid group can be used to anchor the molecule onto surfaces or to create responsive materials that interact with diol-containing substances.

These attributes make it a promising building block for synthesizing specialty polymers and composites for the aerospace, electronics, and automotive industries where high-performance materials are required.

Role in Covalent Organic Framework (COF) Assembly

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures. A key strategy for their synthesis involves the use of boronic acids to form boronate ester linkages. This compound can serve as a node or linker in the design of novel COFs. The directional nature of covalent bonds allows for the precise construction of porous architectures with tunable pore sizes and functionalities.

Dynamic Covalent Bonding with Diol Linkers

The assembly of boronic acid-based COFs relies on the principles of dynamic covalent chemistry. Boronic acids react reversibly with diol linkers (such as catechols or other polyols) to form stable five- or six-membered boronate ester rings. This reversible bond formation allows for "error-checking" during the crystallization process, where malformed connections can break and reform, leading to a highly ordered, crystalline final structure. The equilibrium of this reaction can be influenced by factors like pH and the presence of water, allowing for controlled assembly and, in some cases, disassembly of the framework.

Table 1: General Reaction of Boronic Acid with a Diol Linker

Reactant 1 Reactant 2 Product Bond Type

Applications in Advanced Sensor Development

The reversible covalent interaction between boronic acids and diols is a foundational principle for developing advanced chemical sensors. This interaction can be exploited to detect biologically and environmentally important molecules that contain 1,2- or 1,3-diol functionalities.

When this compound is incorporated into a sensor system, its binding to a target diol can trigger a measurable signal. This signal can be a change in fluorescence, a shift in electrochemical potential, or a colorimetric response. The electron-deficient nature of the dichloropyridine ring can influence the electronic properties of the boronic acid, potentially enhancing the sensitivity and selectivity of the sensor. Potential targets for such sensors include saccharides (like glucose), catechols (like dopamine), and glycoproteins.

Utility in Analytical Chemistry Methodologies

In analytical chemistry, this compound is categorized as a valuable building block and analytical chemical. myskinrecipes.com Its primary utility stems from the unique reactivity of the boronic acid group, which enables several analytical applications.

Chromatography: It can be used to create selective stationary phases for affinity chromatography. By immobilizing the compound onto a solid support, chromatographic columns can be prepared that selectively retain and separate diol-containing analytes from complex mixtures.

Derivatization Agent: It can function as a derivatizing agent to improve the detection of certain analytes in techniques like mass spectrometry or gas chromatography. By reacting with a target molecule, it can increase its volatility or ionization efficiency.

Sensor Construction: As detailed previously, it is a key component for building electrochemical and optical sensors tailored for the detection of specific diol-containing compounds.

Development of Specialized Sensors and Analytical Protocols

The development of sensors using boronic acids is a well-established field of research. This is primarily due to the ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols, which are common structural features in saccharides and other biologically important molecules. scribd.comhumeau.comsynblock.com This interaction can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response. scribd.comsynblock.com

General Principles of Boronic Acid-Based Sensors:

Recognition: Boronic acids act as Lewis acids and form cyclic esters with diols in aqueous solutions. scribd.comhumeau.com This specific binding is the foundation of their use as receptors in sensors.

Signaling: The boronic acid receptor is typically coupled with a signaling unit, such as a fluorophore. scribd.com The binding event with an analyte like glucose can alter the electronic properties of the system, leading to a change in the fluorescence intensity or wavelength, a mechanism often involving photoinduced electron transfer (PET) or internal charge transfer (ICT). scribd.com

Applications: This principle has been widely applied in the development of fluorescent sensors for the detection of carbohydrates (e.g., glucose, fructose, ribose), catecholamines, and even for labeling and imaging cells. scribd.comhumeau.comkeyorganics.net

While these principles are broadly applicable, specific studies detailing the synthesis and performance of a sensor where This compound is the primary recognition element are not found in the reviewed literature. The electronic properties of the dichloropyridine ring would likely influence the pKa of the boronic acid and its binding affinity, but without experimental data, this remains a theoretical consideration.

Table 1: General Examples of Boronic Acid-Based Fluorescent Sensors

Sensor TypeAnalytePrinciple of DetectionReference
Anthracene-based boronic acidD-FructoseFluorescence quenching/enhancement scribd.com
Pyrene-based boronic acidGlucoseExcimer formation/quenching keyorganics.net
BODIPY-glucose conjugateGlucoseDirect fluorescence from complex scribd.com
Peptide-linked bis-boronic acidSialyl Lewis XSelective labeling of cell-surface glycans keyorganics.net

This table illustrates the general capabilities of boronic acid sensors; no specific data for this compound is available.

Applications in Chromatographic Techniques (HPLC, NMR Chromatography)

In chromatography, boronic acids and their derivatives are utilized both as analytes requiring separation and as functional groups in stationary phases for affinity chromatography.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and purification of a wide array of compounds, including boronic acids. nih.gov Method development for separating various boronic acids is an active area of study, often focusing on optimizing mobile phases, pH, and stationary phases to achieve baseline resolution for structurally similar compounds. nih.govmdpi.com For instance, reversed-phase HPLC is commonly used, with parameters adjusted to handle the specific polarity and pKa of the boronic acid analytes. mdpi.com

While general HPLC methods for boronic acids exist, a specific, detailed analytical protocol or chromatogram for the analysis of This compound is not provided in the surveyed research. The analysis of its pinacol ester derivative is mentioned in commercial contexts, but detailed chromatographic studies are not available. keyorganics.net

Table 2: General HPLC Parameters for Boronic Acid Separation

ParameterTypical ConditionsPurposeReference
Column C18 (e.g., XSelect HSS T3)Reversed-phase separation nih.govmdpi.com
Mobile Phase Acetonitrile (B52724)/Water with acid modifier (e.g., formic acid)Elution and control of ionization mdpi.com
Detection PDA (Photodiode Array) or UVQuantitation and peak identification nih.gov
pH Control Low pH (e.g., ~2.7)To suppress ionization of silanol (B1196071) groups and analytes mdpi.com

This table outlines common starting points for HPLC method development for boronic acids in general.

NMR Chromatography:

The term "NMR chromatography" is not a standard technique. It is possible this refers to the use of Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the output of a chromatographic separation (e.g., HPLC-NMR) or the use of NMR to study interactions relevant to chromatography.

NMR spectroscopy is a powerful tool for the structural elucidation of boronic acids and their derivatives. 1H, 13C, and 11B NMR are routinely used to confirm the structure of newly synthesized compounds. In the context of boronic acid applications, NMR is crucial for:

Studying the kinetics and thermodynamics of boronic acid-diol interactions.

Confirming the formation of boronate esters.

Assessing the purity of boronic acid samples.

Catalytic Aspects and Mechanistic Investigations in Reactions Involving 2,4 Dichloropyridine 3 Boronic Acid

Palladium Catalysis in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental methods for carbon-carbon bond formation. nih.govyoutube.comnih.gov In the context of 2,4-dichloropyridine-3-boronic acid, these reactions enable the introduction of various organic fragments at specific positions on the pyridine (B92270) ring. The regioselectivity and efficiency of these couplings are highly dependent on the catalytic system.

Influence of Ligand Systems (e.g., N-Heterocyclic Carbenes, Phosphine (B1218219) Ligands)

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it directly influences the catalyst's stability, activity, and selectivity. rsc.org Both N-heterocyclic carbenes (NHCs) and phosphine ligands have been extensively utilized.

N-Heterocyclic Carbenes (NHCs): NHCs are known for their strong σ-donating ability, which forms robust bonds with palladium, leading to highly stable and active catalysts. nih.govacademie-sciences.fr This stability is often advantageous, especially in challenging coupling reactions. nih.gov In the case of dihalogenated N-heteroarenes like 2,4-dichloropyridine (B17371), a very sterically hindered NHC ligand has been shown to promote cross-coupling at the C4 position with high selectivity (~10:1) at room temperature. nih.gov This demonstrates that selectivity can be ligand-controlled. nih.gov The strong electron-donating nature of NHCs facilitates the oxidative addition step, even with less reactive C-Cl bonds, while their steric bulk can promote the final reductive elimination step to release the product. nih.gov The synergy between NHCs and palladium has emerged as a powerful strategy for transformations that are difficult to achieve with either catalyst alone. rsc.orgnih.gov

Phosphine Ligands: Phosphine ligands are another major class of ligands used in palladium catalysis. nih.gov Their electronic and steric properties can be finely tuned to optimize reaction outcomes. For instance, biaryl phosphines bearing phobane and phosphatrioxa-adamantane frameworks have demonstrated high activity in Suzuki-Miyaura reactions of chloro-heteroarenes at room temperature. nih.gov However, the steric bulk of phosphine ligands can also have a negative impact; for example, excessively bulky ligands can hinder the coupling of 2-chloroheterocycles. nih.gov In some cases, the use of bulky phosphine ligands can paradoxically lead to protodeboronation, an undesirable side reaction that consumes the boronic acid starting material. chemrxiv.org The choice of base in conjunction with phosphine ligands is also crucial; for example, KOH was found to be a suitable base for catalysts derived from phobane-containing biaryl phosphacycles, while KF was more effective for those with more sterically hindered groups. nih.gov

Impact of Catalyst Speciation on Reaction Selectivity

The actual catalytically active species in a palladium-catalyzed reaction can be complex and may involve different palladium species, a phenomenon known as catalyst speciation. nih.gov This can significantly affect reaction selectivity. For instance, in the cross-coupling of 2,4-dibromopyridine, different Pd(OAc)2/nPPh3 ratios led to varying C2 site-selectivity, suggesting that the speciation of the palladium catalyst is different at different ligand-to-metal ratios. researchgate.net

Interestingly, "ligand-free" conditions, which often involve the in-situ formation of palladium nanoparticles, can dramatically alter selectivity. nih.gov For the Suzuki coupling of 2,4-dichloropyridine, Jeffery conditions, which are ligand-free, have been shown to increase the C4-selectivity by an order of magnitude to greater than 99:1. nih.gov This suggests that multinuclear palladium species may be responsible for this unusual selectivity. nih.gov The control of boronic acid solution speciation is another strategy to achieve chemoselectivity in boronic ester synthesis. nih.gov

Electronic and Steric Effects in Palladium-Catalyzed Systems

Both electronic and steric factors of the ligands and substrates play a crucial role in the outcome of palladium-catalyzed cross-coupling reactions. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the dichloropyridine and the boronic acid can influence reaction rates and selectivity. In Suzuki-Miyaura couplings, electron-rich boronic acids have been shown to give good product yields. mdpi.com The C2 position of 2,4-dichloropyridine is more electron-deficient due to its proximity to the nitrogen atom, which generally makes the C2-Cl bond more reactive towards oxidative addition to a Pd(0) center. nih.gov

Steric Effects: Steric hindrance around the palladium center, dictated by the ligand, and at the reaction site of the substrate can significantly impact selectivity. A highly sterically hindered NHC ligand can reverse the inherent reactivity of 2,4-dichloropyridines, favoring coupling at the C4 position over the typically more reactive C2 position. nih.gov This is a clear example of ligand-controlled selectivity overcoming substrate bias. nih.gov Conversely, excessive steric bulk on a phosphine ligand can impede the coupling of certain substrates. nih.gov

Optimization of Reaction Parameters (e.g., Temperature, Solvent, Base Systems)

Fine-tuning reaction parameters is essential for achieving high yields and selectivity in palladium-catalyzed cross-coupling reactions.

ParameterEffect on ReactionExample
Temperature Can significantly influence reaction rate and yield.In the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, reaction yields increased with temperature from 30 to 60 °C. researchgate.net In another case, increasing the temperature from 65 °C to 100 °C improved the yield of a 2-arylpyridine synthesis. nih.gov
Solvent The choice of solvent can affect catalyst solubility, stability, and reactivity.In the Suzuki-Miyaura coupling of methyl-2,5-dichloropicolinate, THF and MeCN were investigated as common solvents for such reactions. nih.gov The addition of water to a dioxane solvent system was found to increase the solubility of the base and potentially hydrolyze boronic esters to the more reactive boronic acids, thereby improving reaction efficiency. nih.gov
Base Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.K3PO4 has been identified as a suitable base in several Suzuki coupling reactions. researchgate.netmdpi.com The choice of base can be dependent on the ligand used; for example, KOH was optimal for some phosphine ligands, while KF was better for others. nih.gov The effectiveness of the base can also be influenced by the presence of water. nih.gov

Nickel Catalysis in Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. researchgate.netresearchgate.net Nickel catalysts can exhibit unique reactivity and selectivity profiles, particularly in the coupling of heteroaryl chlorides. nih.gov

Ligand Effects on Monoarylation versus Diarylation Selectivity

In the cross-coupling of dichloropyridines, controlling the selectivity between mono- and diarylation is a significant challenge. The ligand employed in a nickel-catalyzed system plays a crucial role in dictating this selectivity.

A detailed study on the nickel-catalyzed Suzuki-Miyaura coupling of dichloropyridines with aryl boronic acids revealed that specific phosphine ligands are key to achieving high selectivity for monoarylation. nih.govnih.gov While many phosphine ligands lead to mixtures of mono- and diarylated products, PPh2Me and PPh3 were found to provide high yields and selectivity for the monoarylated product. nih.govnih.gov

Several key observations were made regarding this selectivity:

Steric Effects: Phosphine ligands that favor monoarylation tend to have Tolman cone angles within a narrow range of approximately 136° to 157°. nih.govnih.gov

Electronic Effects: Less electron-rich di- and triarylphosphines generally favor monoarylation, whereas more electron-rich trialkylphosphines predominantly yield diarylated products. nih.govnih.gov

Mechanism of Diarylation: The formation of the diarylated product is believed to proceed through an intramolecular oxidative addition. nih.govnih.gov

Role of Solvent: The solvent, specifically acetonitrile (B52724) (MeCN), plays a critical role in achieving high monoarylation selectivity. nih.govnih.gov

Experimental and computational studies suggest that these observations can be explained by the reactivity of a key Ni(0)-π complex intermediate formed with the monoarylated product. With larger, more electron-rich trialkylphosphine ligands, this intermediate undergoes intramolecular oxidative addition more rapidly than ligand substitution by the solvent, leading to diarylation. In contrast, with smaller di- and triarylphosphine ligands, associative ligand substitution by MeCN is competitive with the oxidative addition, resulting in the selective formation of the monoarylated product. nih.govnih.gov

The following table summarizes the effect of different phosphine ligands on the selectivity of the nickel-catalyzed coupling of methyl-2,5-dichloropicolinate with (2-fluorophenyl)boronic acid. nih.gov

Critical Role of Solvent in Nickel-Catalyzed Processes

In nickel-catalyzed cross-coupling reactions, the choice of solvent is not merely a matter of solubility but a critical parameter that can dictate reaction pathways and product selectivity. Research into the Suzuki-Miyaura coupling of dichloropyridines has revealed that the solvent plays a crucial role in achieving high selectivity for monoarylation. nih.gov

Specifically, in the nickel-catalyzed monoarylation of dichloropyridines, acetonitrile (MeCN) has been identified as a key solvent for promoting the desired outcome. nih.govorganic-chemistry.org The effectiveness of the solvent is linked to its ability to compete with other potential reaction pathways. Experimental and DFT studies suggest that after the initial cross-coupling, a Ni(0)-π complex with the monoarylated product is formed. At this juncture, the solvent's role becomes paramount. A coordinating solvent like acetonitrile can engage in associative ligand substitution, displacing the product from the nickel center and releasing the monoarylated pyridine into the solution. nih.gov This action prevents subsequent, undesired reactions such as a second arylation.

In contrast, in less coordinating solvents, the Ni(0)-π complex is more likely to proceed down an alternative pathway, such as intramolecular oxidative addition, which leads to diarylation. nih.gov The use of "green solvents" like 2-Me-THF and tert-amyl alcohol has also been explored for nickel-catalyzed Suzuki-Miyaura couplings, demonstrating the ongoing effort to develop more environmentally benign protocols. acs.org

The interplay between the solvent and the ligand is also crucial. For instance, optimization experiments for a nickel-mediated N-arylation identified a system using acetonitrile as the solvent, NiCl₂·6H₂O as the catalyst, DBU as the base, and 2,2'-bipyridyl as the ligand to be highly effective. organic-chemistry.org

Table 1: Effect of Solvent and Ligand on Ni-Catalyzed Monoarylation Selectivity of Dichloropyridines nih.gov
LigandSolventKey ObservationOutcome
PPh₂MeMeCNAssociative ligand substitution by MeCN is competitive with oxidative addition.Selective formation of monoarylated product.
PCy₃ (Trialkylphosphine)Less coordinating solventsIntramolecular oxidative addition is faster than ligand substitution.Predominantly diarylated products.
2,2'-bipyridylMeCNEffective for N-arylation with NiCl₂·6H₂O catalyst and DBU base. organic-chemistry.orgHigh yield (78%) of N-arylated product. organic-chemistry.org

Proposed Mechanistic Pathways in Nickel-Catalyzed Arylation

The mechanism for the nickel-catalyzed arylation of dichloropyridines, such as in a Suzuki-Miyaura coupling, generally follows a well-established catalytic cycle, albeit with critical branching points that determine selectivity. nih.govresearchgate.net

The primary pathway for the formation of the monoarylated product is understood to proceed via a standard Suzuki coupling mechanism: nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the nickel(0) catalyst to the more activated C-Cl bond of the dichloropyridine. In the case of a 2,4-disubstituted pyridine, this is typically the C(2)–Cl bond.

Transmetalation: The resulting nickel(II) complex undergoes transmetalation with the boronic acid, where the aryl group from the boron center is transferred to the nickel center, forming a diarylnickel(II) intermediate.

Reductive Elimination: This intermediate then undergoes C–C bond-forming reductive elimination, which generates the arylated pyridine product and regenerates the nickel(0) catalyst. This step is believed to proceed through the formation of a Ni(0)-π complex with the newly formed product. nih.gov

A critical divergence in the mechanism occurs at the Ni(0)-π complex stage. Two distinct pathways can follow:

Path A (Monoarylation): The monoarylated product dissociates from the nickel(0) catalyst. This dissociation is facilitated by a coordinating solvent like acetonitrile, which can displace the product through ligand substitution. The free catalyst can then enter a new catalytic cycle. nih.gov

Path B (Diarylation): If the monoarylated product does not dissociate, the Ni(0)-π complex can undergo an intramolecular oxidative addition at the remaining C-Cl bond. This pathway is analogous to mechanisms seen in living catalyst-transfer polymerization reactions and is favored when using larger, more electron-rich trialkylphosphine ligands. nih.gov This leads to the formation of diarylated products.

This mechanistic understanding highlights how the choice of ligand and solvent directly influences the relative rates of product dissociation versus intramolecular oxidative addition, thereby controlling the selectivity between mono- and diarylation. nih.gov

Mechanistic Understanding of Site-Selectivity Control

Factors Governing Halide Reactivity in Dichloropyridines

The regioselectivity of cross-coupling reactions on dichloropyridines is governed by the differential reactivity of the two carbon-halogen bonds. Several intrinsic factors determine which halide is more susceptible to oxidative addition by a low-valent metal catalyst. nih.govmsu.edu

Carbon-Halogen Bond Strength: A primary factor is the inherent strength of the C-X bond. Generally, reactivity increases down the halogen group (C-Cl < C-Br < C-I) because the bond strength decreases (C-I is the weakest). quora.com While this is useful for comparing different halopyridines, for dichloropyridines, electronic effects are more differentiating.

Electronic Effects: The position of the halogen on the pyridine ring significantly influences its reactivity due to the electron-withdrawing nature of the ring nitrogen. In 2,4-dichloropyridine, the chlorine at the C2 position is generally more "activated" towards oxidative addition than the chlorine at the C4 position. nih.gov This is because the C2 position is ortho to the ring nitrogen, making it more electron-deficient and thus a more electrophilic site for the nucleophilic metal catalyst to attack.

Stability of Intermediates: The stability of the organometallic intermediate formed after oxidative addition can also play a role. The electronic environment of the pyridine ring influences the stability of the resulting Ni(II)-pyridyl complex.

Steric Hindrance: While less of a differentiating factor between the C2 and C4 positions in the parent dichloropyridine, steric hindrance from neighboring groups can significantly impact reactivity. msu.edunih.gov For substituted dichloropyridines, a bulky group adjacent to one of the chlorine atoms can sterically hinder the approach of the metal catalyst, favoring reaction at the less hindered site.

Addressing Chemo- and Regioselectivity Challenges

Achieving high chemo- and regioselectivity in reactions with dihalopyridines is a significant challenge for synthetic chemists. slideshare.netmdpi.com The primary difficulties include preventing multiple substitutions and controlling which halide reacts first. Specifically for dichloropyridines, the main challenges are:

Mixtures of Products: The reaction can often yield a mixture of the desired monoarylated product, the diarylated product, and unreacted starting material. nih.gov

Competing Side Reactions: Oligomerization of the boronic acid coupling partner can occur as a competing pathway, consuming the reagent and reducing the yield of the desired cross-coupling product. nih.gov

Strategies to overcome these challenges revolve around the careful tuning of reaction conditions, particularly the catalyst system (metal and ligand) and the solvent. nih.govnih.gov A detailed study on the nickel-catalyzed Suzuki-Miyaura coupling of dichloropyridines demonstrated a systematic approach to achieving high selectivity for monoarylation. nih.gov The key findings were:

Ligand Selection: The electronic properties and steric bulk of the phosphine ligand are critical. It was found that less electron-rich di- and triarylphosphines favor monoarylation, while more electron-rich trialkylphosphines lead to predominantly diarylated products. nih.gov Furthermore, ligands with a Tolman cone angle within a narrow range (136° to 157°) provided the highest selectivity for monoarylation. nih.gov PPh₂Me was identified as an optimal ligand for achieving high yield and selectivity. nih.gov

Solvent Choice: As discussed in section 4.2.2, a coordinating solvent like acetonitrile (MeCN) is crucial. It facilitates the dissociation of the monoarylated product from the catalyst, preventing the intramolecular oxidative addition that leads to diarylation. nih.gov

By optimizing these parameters, it is possible to direct the reaction pathway towards the desired singly-substituted product with high fidelity. nih.gov This control is essential for the efficient synthesis of complex molecules where specific isomers are required.

Table 2: Ligand Effects on Selectivity in Ni-Catalyzed Arylation of Dichloropyridines nih.gov
Ligand TypeExample LigandElectronic/Steric PropertiesPredominant ProductMechanistic Rationale
Di- and TriarylphosphinesPPh₂Me, PPh₃Less electron-rich, smaller cone angleMonoarylated ProductLigand substitution by solvent is competitive with intramolecular oxidative addition.
TrialkylphosphinesPCy₃More electron-rich, larger cone angleDiarylated ProductIntramolecular oxidative addition is faster than ligand substitution by the solvent.

Derivatization Strategies and Further Functionalization of 2,4 Dichloropyridine 3 Boronic Acid

Chemical Modification of the Boronic Acid Moiety

The boronic acid group is a focal point for derivatization, offering pathways to enhance stability, modulate reactivity, and introduce novel functionalities.

Formation of Boronic Esters (e.g., Pinacol (B44631) Ester Derivatives)

A primary strategy to protect and modify the boronic acid group is its conversion into a boronic ester. This transformation is often achieved by reacting the boronic acid with a diol, such as pinacol, typically in the presence of a dehydrating agent like magnesium sulfate. orgsyn.org The resulting pinacol ester derivative, for instance, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, exhibits increased stability towards air and moisture compared to the free boronic acid, making it easier to handle and purify. orgsyn.orgwiley-vch.de This enhanced stability is crucial for its application in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a key building block for constructing complex molecules. orgsyn.orgnih.govrsc.org

The formation of boronic esters like the pinacol derivative is a well-established method for the purification and characterization of boronic acids that may be difficult to handle otherwise. orgsyn.org These crystalline solids with sharp melting points are often used in the synthesis of active pharmaceutical ingredients. nih.gov

Reversible Covalent Bond Formation with Diols

The interaction between boronic acids and diols is a dynamic and reversible process. This equilibrium can be influenced by factors such as pH and the concentration of the diol. This characteristic is fundamental to the design of sensors and other responsive systems. The boronic acid moiety can form a reversible covalent bond with diols, a process that is often rapid and selective. wiley-vch.de This interaction has been explored in various applications, including the development of materials for the separation and sensing of saccharides.

Selective Functionalization at Pyridine (B92270) Halogen Positions

The two chlorine atoms on the pyridine ring of 2,4-Dichloropyridine-3-boronic acid exhibit different reactivities, allowing for selective functionalization through various synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying dichloropyridine scaffolds. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the positions ortho (C2) and para (C4) to it, making them susceptible to nucleophilic attack. stackexchange.comyoutube.com In many cases, nucleophilic attack occurs preferentially at the C4 position of 2,4-dichloropyridines. nih.gov However, the regioselectivity of these reactions can be highly sensitive to the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. researchgate.netwuxiapptec.com For instance, studies on related 2,4-dichloropyrimidines have shown that while many SNAr reactions are C4 selective, exceptions leading to C2 substitution or a mixture of products can occur. wuxiapptec.com

Multistep Synthetic Sequences Combining Cross-Coupling and SNAr Reactions

The combination of cross-coupling reactions at the boronic acid position and SNAr reactions at the halogenated sites allows for the construction of highly functionalized pyridine derivatives in a controlled, stepwise manner. youtube.comprinceton.edunih.govyoutube.comyoutube.com A common strategy involves first performing a Suzuki-Miyaura cross-coupling reaction to introduce a desired group at the 3-position, followed by selective nucleophilic substitution of one or both chlorine atoms. This approach enables the synthesis of diverse libraries of compounds with varied substitution patterns, which is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Regioselective Etherification and Amination Pathways

The selective introduction of oxygen and nitrogen nucleophiles at the C2 and C4 positions of the dichloropyridine core is a powerful tool for creating valuable intermediates.

Regioselective Amination: Highly regioselective amination reactions have been developed for 2,4-dichloropyridine (B17371). For example, the Buchwald-Hartwig amination can be controlled to selectively occur at the C-2 position using specific catalysts and reaction conditions. researchgate.net This provides a route to 4-chloro-N-phenylpyridin-2-amines, which can then undergo a second amination at the C4 position under different conditions to yield 2,4-bisaminopyridines. researchgate.net The regioselectivity can be influenced by the choice of catalyst, base, and solvent. For instance, palladium-catalyzed amination of related 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines has shown a strong preference for substitution at the C4 position. researchgate.netacs.org In some cases, tertiary amine nucleophiles have been shown to favor C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines. nih.gov

Regioselective Etherification: Similar to amination, etherification reactions can also be directed to a specific position on the dichloropyridine ring. The outcome of these reactions is dependent on the reaction conditions and the nature of the alcohol and base used. This allows for the synthesis of various alkoxy-substituted pyridines, which are important precursors for a wide range of biologically active molecules.

Transformation of Boronic Acid to Alternative Functional Groups

The boronic acid moiety of this compound is a versatile functional group that can be transformed into a variety of other substituents. This versatility allows for the strategic introduction of different functionalities at the 3-position of the pyridine ring, significantly expanding the synthetic utility of the parent compound. These transformations typically involve the ipso-substitution of the boronic acid group, where the carbon-boron bond is cleaved and a new carbon-heteroatom or carbon-halogen bond is formed.

Key transformations include oxidation to a hydroxyl group, conversion to halogens, and amination. These reactions provide access to phenols, aryl halides, and anilines, respectively, which are themselves valuable intermediates for further derivatization.

Hydroxylation: Synthesis of Phenols

The boronic acid group can be readily converted into a hydroxyl group, transforming the arylboronic acid into a phenol. This oxidative hydroxylation is a common and efficient reaction. researchgate.net Various reagents and conditions have been developed to achieve this transformation for a broad range of arylboronic acids. researchgate.net

One mild method involves the use of hydroxylamine (B1172632) in the presence of a base like sodium hydroxide (B78521) at room temperature. researchgate.net This procedure has been shown to convert various arylboronic acids into their corresponding phenols in moderate to good yields. researchgate.net Another approach utilizes oxidizing agents such as Oxone® or hydrogen peroxide (H₂O₂). researchgate.net For instance, the combination of H₂O₂ with a catalytic amount of boric acid in ethanol (B145695) provides an environmentally benign method for the ipso-hydroxylation of arylboronic acids. researchgate.net Electrochemical hydroxylation under an oxygen or air atmosphere has also been reported as a successful method for converting arylboronic acids to phenols. nih.gov

Halogenation: Synthesis of Aryl Halides

The carbon-boron bond can be replaced with a carbon-halogen bond through ipso-halogenation reactions. Mild and efficient methods for the bromination and iodination of arylboronic acids have been developed using N-halosuccinimides. nih.gov

For the synthesis of aryl iodides, N-iodosuccinimide (NIS) is an effective reagent. The reaction tolerates a wide array of functional groups, both electron-donating and electron-withdrawing, and proceeds in moderate to good yields. nih.gov Similarly, N-bromosuccinimide (NBS) is used for the conversion of arylboronic acids into the corresponding bromoarenes. nih.gov These reactions provide a direct route to halogenated pyridines from their boronic acid precursors, which are key substrates for further cross-coupling reactions.

Amination: Synthesis of Anilines

The transformation of arylboronic acids into aniline (B41778) derivatives represents a valuable method for constructing carbon-nitrogen bonds. nih.gov Transition-metal-free conditions have been developed for this purpose. For example, heating an arylboronic acid with an organic azide (B81097) in a solvent like xylene can lead to the formation of secondary anilines in moderate yields. nih.gov This provides a direct route to functionalized pyridine amines from this compound.

Interactive Data Table: Functional Group Transformations of Arylboronic Acids

The following table summarizes the key transformations applicable to the boronic acid group of this compound, based on established methods for arylboronic acids.

Spectroscopic and Computational Characterization in the Context of 2,4 Dichloropyridine 3 Boronic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. For 2,4-Dichloropyridine-3-boronic acid, various NMR experiments targeting different nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F for analogs) are employed to piece together a complete structural picture. ipb.pt

¹H NMR for Proton Environment and Structural Confirmation

Proton NMR (¹H NMR) is fundamental for identifying the hydrogen atoms within a molecule and their immediate electronic environment. In this compound, the pyridine (B92270) ring contains two distinct protons. Their chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituents. The ¹H NMR spectrum is expected to show two signals corresponding to the protons at the C-5 and C-6 positions. chemicalbook.com The proton at C-6, being adjacent to the nitrogen atom, would typically appear at a lower field (higher ppm) compared to the proton at C-5. chemicalbook.comchemicalbook.com The boronic acid group, -B(OH)₂, will have protons on its hydroxyl groups, which are often broad and may exchange with solvent, making them less reliable for structural confirmation unless specific conditions are used. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-5 ~7.4-7.6 Doublet (d)
H-6 ~8.2-8.4 Doublet (d)
B(OH)₂ Variable, broad Singlet (br s)

Note: Predicted values are based on analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Backbone and Substituent Position Analysis

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are diagnostic of the carbon's hybridization and its proximity to electronegative atoms like chlorine and nitrogen. youtube.comdocbrown.info Carbons bonded directly to chlorine (C-2 and C-4) and nitrogen (C-2 and C-6) will show characteristic downfield shifts. spectrabase.com A significant challenge in the ¹³C NMR of boronic acids is the detection of the carbon atom directly attached to the boron (C-3 in this case). Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes), the signal for the attached carbon is often significantly broadened, sometimes to the point of being indistinguishable from the baseline. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~150-152
C-3 Not typically observed or very broad researchgate.net
C-4 ~145-148
C-5 ~122-125
C-6 ~153-155

Note: Predicted values are based on analysis of similar structures like 2,4-dichloropyridine (B17371) and other arylboronic acids. chemicalbook.comchemicalbook.com Actual values may vary.

¹¹B NMR for Boronic Acid Moiety Verification

¹¹B NMR is a crucial and direct method for confirming the presence and electronic state of the boron atom. nsf.gov Boron has two NMR-active isotopes, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment. nih.gov For this compound, the boron atom is in a trigonal planar (sp² hybridized) environment. This typically results in a single, relatively broad resonance in the ¹¹B NMR spectrum. The chemical shift for aryl boronic acids generally falls within the range of δ 27-33 ppm. sdsu.edursc.org This technique is also used to monitor reactions involving the boronic acid, such as the formation of tetrahedral (sp³ hybridized) boronate esters, which appear at a much higher field (around δ 5-15 ppm). nsf.govnih.govmanchester.ac.uk

¹⁹F NMR for Fluorinated Analogs and Derivatives

For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool. nih.govrsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to high-resolution spectra with a wide chemical shift range, making it highly sensitive to subtle changes in the molecular environment. rsc.org This technique can be used to confirm the position and number of fluorine substituents on the pyridine ring. Furthermore, ¹⁹F NMR is valuable for studying interactions, such as the binding of fluorinated boronic acids to diols, as the fluorine chemical shift can change significantly upon conversion of the boronic acid to a boronate ester. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It is frequently employed in the analysis of boronic acids, although their behavior in the mass spectrometer can be complex. rsc.orgresearchgate.netnih.gov Boronic acids have a strong tendency to undergo dehydration in the gas phase to form cyclic trimeric anhydrides, known as boroxines. rsc.orgresearchgate.net This can complicate the interpretation of the mass spectrum, as the molecular ion of the monomer may be weak or absent, while the peak corresponding to the boroxine (B1236090) is prominent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₅H₄BCl₂NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. doi.org The distinct isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B) would further corroborate the assigned structure. nih.gov

Table 3: Theoretical Mass Data for this compound

Formula Isotope Combination Calculated Exact Mass (Da)
C₅H₄¹¹B³⁵Cl₂NO₂ Most abundant isotopes 190.9600
C₅H₄¹⁰B³⁵Cl₂NO₂ ¹⁰B isotope 189.9630
C₅H₄¹¹B³⁵Cl³⁷ClNO₂ One ³⁷Cl isotope 192.9571

Note: This table shows the calculated exact masses for the major isotopic contributions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of boronic acids, including this compound, by GC-MS is often challenging due to their low volatility and propensity for thermal decomposition. nih.gov To overcome these limitations, derivatization is a common strategy. Boronic acids can be converted into more volatile and stable esters, such as pinacol (B44631) esters, prior to analysis. chromatographyonline.com This derivatization step allows for successful separation on a GC column and subsequent mass spectrometric detection. chromatographyonline.com

For instance, a study on the analysis of boronic acid potential impurities in active pharmaceutical ingredients (APIs) utilized GC-MS after derivatizing the target boronic acid to its corresponding pinacol derivative. chromatographyonline.com The analysis is typically performed using a capillary column, such as an Agilent HP-5MS, with helium as the carrier gas. chromatographyonline.comepa.gov The mass spectrometer fragments the derivatized molecule, producing a unique mass spectrum that allows for unambiguous identification and quantification, even at trace levels. chromatographyonline.comresearchgate.net In the analysis of related chlorinated aromatic compounds, specific ions are monitored for quantification and confirmation, a technique known as selected ion monitoring (SIM), which enhances sensitivity and selectivity. epa.gov

Table 1: Representative GC-MS Parameters for Analysis of Derivatized Boronic Acids and Related Compounds

ParameterValue/ConditionSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.govchromatographyonline.com
Derivatization Required for boronic acids (e.g., to pinacol ester) chromatographyonline.com
GC Column Capillary column (e.g., Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm) chromatographyonline.comepa.gov
Carrier Gas Helium epa.gov
Injection Mode Splitless epa.gov
MS Ionization Electron Impact (EI) epa.gov
Detection Mode Full Scan or Selected Ion Monitoring (SIM) nih.govmdpi.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging (General Boronic Acid Derivatization)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique primarily used for the analysis of large molecules like proteins. youtube.com Its application to small molecules (<1500 Da) can be hindered by interference from matrix ions in the low-mass region. researchgate.net MALDI Imaging Mass Spectrometry (IMS) extends this technique to visualize the spatial distribution of molecules directly in tissue sections without labeling. nih.govmdpi.com

For small molecules like boronic acids, direct detection and imaging can be challenging due to poor ionization efficiency or low abundance. nih.gov A powerful strategy to circumvent these issues is on-tissue chemical derivatization (OTCD). nih.gov This involves applying a derivatizing agent to the tissue section, which reacts with the target analyte to form a product that is more readily ionized and detected by MALDI-MS. nih.gov This approach not only enhances sensitivity but also shifts the analyte's mass to a region of the spectrum with less interference. acs.org

Derivatization reagents are chosen to react with specific functional groups. For boronic acids, derivatization could theoretically target the diol functionality. For general small molecule analysis, reagents that introduce a permanent positive charge are particularly effective, as they greatly improve ionization efficiency. acs.orgtandfonline.com For example, reagents with phosphonium (B103445) or pyridinium (B92312) groups have been successfully used to derivatize and quantify small molecules, achieving detection limits in the low femtomole range. acs.orgnih.gov While specific OTCD methods for this compound are not detailed in the literature, the principles established for other small molecules and boronic acids demonstrate the potential of this technique. nih.govnih.gov

Table 2: Principles of Derivatization for MALDI-MS Analysis

PrincipleDescriptionBenefitSource
Charge Tagging A permanently charged group (e.g., quaternary ammonium (B1175870) or phosphonium) is covalently attached to the analyte.Increases ionization efficiency, leading to significant signal enhancement. acs.orgtandfonline.com
Mass Shifting The derivatization reagent adds a large mass tag to the analyte.Moves the analyte's signal out of the low-mass region, avoiding interference from matrix ions. acs.org
On-Tissue Derivatization The derivatization reaction is performed directly on a biological tissue section prior to MALDI imaging analysis.Enables sensitive and specific visualization of the spatial distribution of otherwise difficult-to-detect small molecules. nih.gov

Other Advanced Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and performing quantitative analysis of boronic acids and their derivatives. waters.com The method typically employs a reversed-phase column, such as a C18 column, to separate the compound of interest from impurities. rsc.orgresearchgate.net

A common approach for analyzing boronic acids involves using a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium acetate (B1210297) or dilute formic acid) and an organic solvent like acetonitrile (B52724). waters.comrsc.org The separation is achieved by running a gradient, where the proportion of the organic solvent is increased over time. waters.com Detection is most commonly performed using a photodiode array (PDA) or a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance. waters.comdeswater.com

The development of a robust HPLC method is crucial for monitoring reaction progress, such as in Suzuki-Miyaura coupling, and for quality control of the final product. waters.comrsc.org Studies have focused on creating high-throughput methods with short run times, which are valuable in industrial applications. rsc.orgresearchgate.net These methods must be carefully optimized to avoid on-column degradation or the formation of boroxines (the cyclic anhydride (B1165640) trimer of boronic acids), which can complicate quantification. rsc.orgresearchgate.net

Table 3: Exemplary HPLC Methods for Boronic Acid Analysis

ColumnMobile PhaseDetectionApplicationSource
Acquity BEH C18A: 10 mM Ammonium AcetateB: AcetonitrileMSHigh-throughput analysis of a broad range of boronic acids rsc.orgresearchgate.net
XSelect™ Premier HSS T3A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrilePDASeparation of eleven structurally similar boronic acids waters.com
C18 ColumnA: Water (pH=2)B: AcetonitrileUV (283 nm)Analysis of 2,4-D, a related chlorinated aromatic acid deswater.com

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) analysis of single crystals is the definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state. It provides information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not publicly available, XRD studies on closely related compounds offer valuable insights into the expected structural features. For example, the crystal structure of 2,4-Dichloropyrimidine reveals a nearly planar molecule with specific bond lengths and intermolecular C-H···N interactions that link the molecules into chains. researchgate.netnih.gov

Furthermore, structural analyses of molecular complexes involving 3- and 4-pyridineboronic acids show the importance of hydrogen bonding. rsc.org In these structures, strong, charge-assisted hydrogen bonds form between the protonated pyridine nitrogen (PyN⁺–H) and carboxylate groups, as well as between the boronic acid's hydroxyl groups and carboxylates (–B(OH)₂⋯⁻OOCR). rsc.org These interactions, along with π–π stacking, are crucial in building the supramolecular architecture. rsc.org It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, forming dimers or polymeric chains in its crystalline form.

Table 4: Crystal Data for the Related Compound 2,4-Dichloropyrimidine

ParameterValueSource
Chemical Formula C₄H₂Cl₂N₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c researchgate.net
a (Å) 7.5090 (15) nih.gov
b (Å) 10.776 (2) nih.gov
c (Å) 7.1980 (14) nih.gov
β (˚) 92.92 (3) nih.gov
Volume (ų) 581.7 (2) nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. youtube.com It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. youtube.com

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The boronic acid group will give rise to a broad O–H stretching band and a strong B–O stretching band. The dichlorinated pyridine ring will be identified by its characteristic C=C and C=N stretching vibrations, as well as C–H and C–Cl stretching bands. pressbooks.publibretexts.org The presence of these key peaks in an experimental spectrum provides strong evidence for the compound's identity.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensitySource
Boronic Acid (O-H)Stretch, H-bonded3600 - 3200Broad, Strong libretexts.org
Aromatic C-HStretch3100 - 3000Medium libretexts.org
Pyridine Ring (C=C, C=N)Stretch1600 - 1450Medium to Strong pressbooks.pub
Boronic Acid (B-O)Stretch1380 - 1310Strong
C-OStretch1320 - 1210Medium libretexts.org
C-ClStretch850 - 550Strong

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of molecules like this compound at an atomic level. These methods can predict structures, explain stabilities, and model reaction mechanisms, complementing experimental findings. ljmu.ac.uknih.gov

Studies on pyridine-boronic acid systems have used electronic structure calculations (e.g., M06-2X/6-311++G(3df,2pd)) to understand the nature of intermolecular forces. rsc.org Research on protonated pyridine-boronic acid dimers revealed that even though they are cation-cation systems, they can form stable structures that are local minima on the potential energy surface, stabilized by strong hydrogen bonds. rsc.org The inclusion of solvent effects or counterions in the calculations makes the formation of these dimers energetically favorable. rsc.org The stability arises from a balance where electrostatic repulsion is overcome by favorable exchange and desolvation terms. rsc.org

Molecular dynamics (MD) simulations are used to study the dynamic behavior of boronic acids, particularly their interactions with biological targets like enzymes. acs.org Developing accurate force fields, such as the ABEEMσπ polarizable force field, is essential for these simulations. acs.org Such models can accurately describe the covalent interactions that boronic acids form with active site residues (e.g., serine in β-lactamases) and the crucial role of surrounding water molecules in mediating these interactions. acs.org Furthermore, computational models have been instrumental in elucidating the pH-dependent kinetics and mechanisms of processes like protodeboronation, a key stability-determining reaction for many heteroaromatic boronic acids. ljmu.ac.uk

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties and reaction mechanisms. For this compound, DFT calculations offer a way to understand its geometry, stability, and electronic characteristics, which govern its reactivity in synthetic applications such as cross-coupling reactions.

Bond dissociation energy (BDE) is the energy required to homolytically break a specific bond, providing a direct measure of its strength. pearson.comlibretexts.org DFT calculations are frequently used to compute BDEs, which helps in predicting the regioselectivity of reactions. For instance, in palladium-catalyzed cross-coupling reactions, the relative ease of C-X bond cleavage is a key factor, which correlates with the C-X BDE. nih.gov

In the case of this compound, calculations would focus on the C2-Cl, C4-Cl, and C3-B bonds. Theoretical studies on similar halo-heterocycles show that C-Cl bonds alpha to a nitrogen atom are often weaker and thus more reactive. nih.gov Computational methods like G3B3 and B3LYP are commonly used for these calculations, with G3B3 often providing higher accuracy. nih.gov A comparison of BDEs helps predict which chlorine atom is more likely to participate in oxidative addition in a sequential cross-coupling reaction.

Table 1: Calculated Bond Dissociation Energies (BDE) for this compound using DFT

Bond Position Predicted BDE (kcal/mol) Method
C-Cl C2 ~93-95 G3B3
C-Cl C4 ~95-100 G3B3
C-B C3 Variable B3LYP

Note: The BDE values are estimates based on trends observed for other chlorinated pyridine and diazine systems. nih.gov The actual values require specific calculations for this molecule.

DFT calculations can generate a map of the electron density, revealing the charge distribution across the this compound molecule. This analysis is crucial for understanding its reactivity. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom creates a relatively electron-deficient aromatic ring. This influences the molecule's susceptibility to nucleophilic attack and its behavior as an electrophile in coupling reactions.

The boronic acid group, -B(OH)₂, can act as both a weak electron-donating and withdrawing group depending on its conformation and environment. nih.gov Molecular electrostatic potential (MEP) maps, derived from DFT calculations, visualize the charge distribution. malayajournal.org Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. acadpubl.eu For this compound, the area around the boronic acid's hydroxyl groups would show negative potential, while the pyridine ring, particularly the hydrogen atom, would exhibit positive potential.

One of the most powerful applications of DFT is the ability to model entire reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a reaction free energy diagram can be constructed. nih.gov This provides a detailed mechanistic understanding of a chemical transformation.

For reactions involving this compound, such as a Suzuki-Miyaura coupling, DFT can be used to:

Model the initial condensation reaction between the boronic acid and the catalyst's alkoxide to form a boronate ester. nih.gov

Calculate the activation energy barrier for the oxidative addition of the C-Cl bond to the palladium(0) catalyst.

Map the energy profile of the transmetalation and reductive elimination steps.

These calculations can reveal the rate-determining step of the reaction and explain observed regioselectivity by comparing the energy barriers for the cleavage of the C2-Cl versus the C4-Cl bond. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are key determinants of a molecule's chemical behavior. acadpubl.eu

For this compound, FMO analysis helps predict its electrophilic and nucleophilic character. youtube.com

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. Its energy level is related to the molecule's nucleophilicity.

LUMO: The LUMO is the lowest energy orbital that can accept electrons, and its energy level relates to the molecule's electrophilicity. youtube.com

The electron-withdrawing chlorine atoms and the pyridine nitrogen atom are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. A low-lying LUMO makes this compound a good electron acceptor, which is a key characteristic for its role as an electrophilic coupling partner in Suzuki reactions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. malayajournal.orgacadpubl.eu

Table 2: Conceptual Frontier Molecular Orbital Properties

Orbital Energy Level Implication for Reactivity
HOMO Low Weak electron donor (nucleophile)
LUMO Low Strong electron acceptor (electrophile)
HOMO-LUMO Gap Moderate Good kinetic stability

Note: This table represents expected qualitative trends based on FMO theory.

Development of Predictive Models for Reactivity (e.g., Multivariate Linear Regression)

To accelerate reaction optimization, computational data can be used to build predictive models. nih.gov Multivariate Linear Regression (MLR) is a statistical technique used to model the relationship between multiple independent variables (descriptors) and a dependent variable (the reaction outcome, such as yield or enantioselectivity). researchgate.netrsc.org

For reactions involving this compound, an MLR model could be developed to predict reaction outcomes under various conditions. nih.gov The process involves:

Data Set Generation: Running a set of reactions with varying substrates, catalysts, or ligands.

Descriptor Calculation: Using DFT and other methods to calculate a range of physical organic molecular descriptors for each reactant and catalyst. These can include electronic parameters (e.g., Hammett constants, orbital energies), steric parameters (e.g., Tolman cone angle, percent buried volume), and BDEs. nih.gov

Model Building: Applying MLR to find a linear equation that correlates the calculated descriptors with the observed experimental results. researchgate.net

Validation: Testing the model's predictive power using external validation sets.

Such models can identify the key molecular features that control reactivity and guide the rational design of more efficient synthetic protocols. nih.gov

Computational Assessment of Steric Hindrance Effects

Steric hindrance plays a critical role in determining reaction rates and selectivity. Computational methods provide quantitative measures of steric bulk that go beyond qualitative descriptions. For this compound, the chlorine atoms at positions 2 and 4, and the boronic acid at position 3, create a specific steric environment around the pyridine ring.

DFT-optimized geometries can be used to calculate steric parameters like:

Tolman Cone Angle: Measures the solid angle occupied by a ligand or substituent.

Percent Buried Volume (%Vbur): Defines the percentage of a sphere around a central atom that is occupied by a ligand. researchgate.net

These parameters can quantify the steric impact of the substituents on the accessibility of the reactive centers. For example, the steric hindrance from the C2-Cl and C3-B(OH)₂ groups could influence the approach of a palladium catalyst to the C4-Cl position, and vice-versa. This computational assessment is crucial for understanding and predicting regioselectivity in cross-coupling reactions where steric, rather than electronic, effects are dominant. nih.gov

Future Research Directions and Emerging Applications

Expansion of Cross-Coupling Reaction Scope

A primary area of future investigation for 2,4-Dichloropyridine-3-boronic acid and related structures lies in expanding the breadth of cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a foundational reaction for boronic acids. nih.govresearchgate.net Research is now moving beyond standard applications to explore more challenging and selective transformations.

A key challenge with dihalogenated pyridines is controlling the site of reaction. Conventionally, halides adjacent to the nitrogen atom (the C2 position) are more reactive in palladium-catalyzed cross-couplings. However, recent studies have demonstrated highly selective coupling at the C4 position of 2,4-dichloropyridines using specific catalytic systems. nih.gov This breakthrough allows for a broader range of organoboron, organozinc, and organomagnesium reagents to be coupled selectively, forming C4–C(sp2) and C4–C(sp3) bonds. nih.gov The ability to selectively functionalize the C4 position first, while leaving the C2 chloride intact for subsequent reactions, opens up previously underexplored chemical space. nih.gov

Future work will likely focus on further broadening the variety of coupling partners, including those with sensitive functional groups like aldehydes, nitriles, and alkenes, to generate a diverse library of novel pyridine (B92270) derivatives. nih.gov

Table 1: Scope of C4-Selective Suzuki Coupling with 2,4-Dichloropyridine (B17371) Derivatives

Coupling Partner TypeSpecific Reagent ExampleFunctional Group ToleranceReference
Aryl Boronic AcidsPhenylboronic acidStandard aryl groups nih.gov
Aryl Boronic Acids4-Formylphenylboronic acidAldehyde nih.gov
Aryl Boronic Acids4-Cyanophenylboronic acidNitrile nih.gov
Aryl Boronic Acids4-Vinylphenylboronic acidAlkene nih.gov
Boronic Esters2-(4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStandard aryl groups nih.gov

Design and Development of Novel Catalytic Systems

The development of new catalytic systems is intrinsically linked to expanding the reaction scope of this compound. The regioselectivity of cross-coupling reactions on dihalopyridines is highly dependent on the catalyst and ligands used.

A significant advancement has been the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in conjunction with a palladium catalyst. nih.gov This system promotes room-temperature cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity (~10:1), demonstrating clear ligand-controlled reactivity. nih.gov

Interestingly, research has also shown that high C4-selectivity (>99:1) can be achieved under ligand-free conditions, known as "Jeffery" conditions, at higher temperatures. nih.gov This dual approach—using sophisticated ligands for mild, room-temperature reactions and ligand-free systems for high-temperature processes—provides remarkable flexibility.

Future research will likely pursue the design of even more selective and efficient catalysts. This includes exploring different classes of ligands and metal catalysts to fine-tune reactivity, lower catalyst loading, and improve tolerance to an even wider array of functional groups, ultimately making these synthetic routes more efficient and cost-effective. nih.gov

Table 2: Catalytic Systems for Site-Selective Cross-Coupling of 2,4-Dichloropyridines

Catalytic SystemKey ComponentsReaction ConditionsSelectivity OutcomeReference
Ligand-ControlledPd(OAc)₂ / IPrRoom TemperatureHigh C4-Selectivity (~10:1) nih.gov
Ligand-FreePd(OAc)₂ / TBABHigh TemperatureVery High C4-Selectivity (>99:1) nih.gov

Integration into Complex Multistep Total Syntheses

The ability to perform site-selective reactions on the 2,4-dichloropyridine scaffold is a critical enabler for its use in the total synthesis of complex molecules. The true synthetic utility of this building block is realized in multistep pathways where each position on the pyridine ring is functionalized in a controlled sequence. nih.gov

A promising strategy involves an initial C4-selective cross-coupling reaction, which attaches a desired fragment to the pyridine core. This step leaves the chloride at the C2 position available for a subsequent nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction. nih.gov This stepwise functionalization is a powerful tool for constructing highly substituted pyridine cores, which are privileged structures in medicinal chemistry and agrochemicals. nih.govchemenu.com While specific total syntheses incorporating this compound are not yet widely reported, the methodologies being developed pave the way for its use in creating novel, biologically active compounds such as protease or kinase inhibitors. nih.govnih.gov

Exploration in Advanced Materials Science Applications

The application of boronic acids in materials science is a rapidly growing field, and this compound represents an intriguing candidate for the development of advanced materials. chemimpex.comrsc.org The boronic acid functional group can participate in reversible covalent bonding, particularly with diols, which forms the basis of "dynamic click chemistry". rsc.org This property can be harnessed to create self-healing polymers, stimuli-responsive gels, and functional composites.

The presence of the dichloropyridine unit adds another layer of functionality. The nitrogen atom and chlorine substituents significantly influence the electronic properties of the molecule, making it a potential building block for:

Boron-doped Polycyclic Aromatic Hydrocarbons (PAHs): These materials have unique optical and electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.com

Functional Polymers: Incorporation of this pyridine boronic acid into polymer chains could enhance properties like thermal stability, conductivity, and resistance to environmental degradation. chemimpex.com

Future research will explore the polymerization of monomers derived from this compound and its integration into larger macromolecular structures to create next-generation materials.

Development of Next-Generation Analytical and Sensing Methodologies

Boronic acids are well-established as recognition elements in chemical sensors due to their unique ability to form stable, reversible covalent bonds with cis-diols. rsc.org This interaction is the foundation for sensors that can detect and quantify sugars, glycoproteins, and other biologically important diol-containing molecules.

This compound could serve as a core component in novel sensing systems. chemimpex.com The pyridine ring can be modified to act as a fluorophore or chromophore. The binding of a target analyte (like glucose) to the boronic acid moiety would alter the electronic environment of the pyridine ring, causing a detectable change in its fluorescence or color.

Emerging applications in this area could include:

Fluorescent Chemosensors: Designing sensors for the continuous monitoring of glucose in biological fluids.

Environmental Monitoring: Developing analytical methods for detecting specific catechols or other diol-containing pollutants in water. chemimpex.com

Dynamic Systems: Utilizing the reversible nature of the boronic ester linkage to create dynamic, responsive analytical devices. rsc.org

The synthesis of tailored sensor molecules based on the this compound scaffold is a promising avenue for future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.